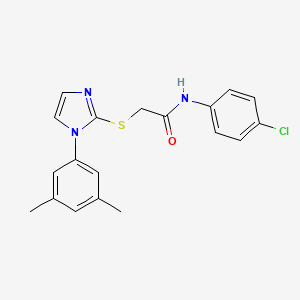

N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound is a thioacetamide derivative featuring a 4-chlorophenyl group linked via a sulfur atom to a 1H-imidazole core substituted with a 3,5-dimethylphenyl moiety. Its molecular architecture combines aromatic, heterocyclic, and sulfur-containing functionalities, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-9-14(2)11-17(10-13)23-8-7-21-19(23)25-12-18(24)22-16-5-3-15(20)4-6-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOWAQXPHBGQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- IUPAC Name : N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

- Molecular Formula : C19H18ClN3OS

- CAS Number : 851132-11-1

Structural Characteristics

The compound features a thioacetamide structure with a chlorophenyl group and a substituted imidazole ring, contributing to its biological activity.

Antiviral Activity

Research has indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have been tested against various viral strains, showing promising results in inhibiting viral replication.

| Compound | Virus Type | EC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HIV | 0.35 | |

| Compound B | Dengue Virus | 1.85 | |

| Compound C | Hepatitis C Virus | 0.26 |

Anticancer Properties

The compound's imidazole moiety is known for its anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related imidazole derivative inhibited the proliferation of breast cancer cells with an IC50 value of 12 μM, indicating substantial anticancer activity.

Pharmacological Applications

This compound has been investigated for its role as a potential drug candidate in treating various diseases due to its ability to modulate biological pathways.

Pharmacological Profile

The compound has shown:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Analgesic properties : Reduction of pain responses in animal models.

Corrosion Inhibition

Beyond medicinal applications, this compound may also serve as a corrosion inhibitor in industrial settings due to the presence of sulfur in its structure, which can form protective layers on metal surfaces.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Imidazole vs. Benzimidazole Derivatives

- Compound 2 (from ): Features a benzimidazole core instead of imidazole, with a 3,5-dimethylbenzyl group and a 2-chloro-4-methylphenyl acetamide tail.

Substituent Effects on Bioactivity

Thioether Linkage vs. Alternative Functional Groups

- Sulfonyl and Sulfamoyl Derivatives (e.g., Compound 7 in ): Replacement of the thioether with sulfonyl/sulfamoyl groups introduces stronger electron-withdrawing effects and hydrogen-bonding capacity, which may enhance interactions with protease active sites but reduce metabolic resistance .

- Thiazole-Linked Acetamides (): Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit distinct hydrogen-bonding patterns due to the thiazole ring’s nitrogen atoms, enabling coordination with metal ions or biomolecular targets .

Enzyme Inhibition Potential

Agrochemical Relevance

- Herbicidal Acetamides (): Alachlor and pretilachlor, which share the acetamide backbone but feature alkoxy and alkyl substituents, are widely used as herbicides. The target compound’s aromatic substituents may reduce herbicidal activity but increase selectivity for non-agrochemical targets .

Physicochemical Properties

Biological Activity

N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenyl group : Known for its role in enhancing biological activity.

- Imidazole moiety : Often associated with anticancer properties.

- Thioacetamide linkage : Imparts unique reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds containing imidazole and thioamide moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells, which is crucial for effective cancer treatment .

Antimicrobial Properties

The compound also displays antimicrobial activity. Its structural components allow it to disrupt bacterial cell walls and inhibit the growth of various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibits thymidylate synthase; induces apoptosis | |

| Antimicrobial | Disrupts bacterial cell walls |

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The IC50 values were reported at approximately 15 µM for breast cancer cells, demonstrating potent anticancer activity .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating strong potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.